3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Design

3-Iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine is a strategically functionalized 7-azaindole building block for kinase drug discovery. The 3-iodo substituent enables high-yield Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings for SAR diversification, while the 4-nitro group can be reduced to an amine for amide conjugation or linker attachment in PROTAC design. This dual-handle architecture offers superior reactivity over bromo analogs, making it the preferred choice for hit-to-lead optimization. Procure this high-purity intermediate to accelerate your ATP-competitive kinase inhibitor programs.

Molecular Formula C7H4IN3O2
Molecular Weight 289.03 g/mol
CAS No. 1000340-40-8
Cat. No. B1604049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine
CAS1000340-40-8
Molecular FormulaC7H4IN3O2
Molecular Weight289.03 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1[N+](=O)[O-])C(=CN2)I
InChIInChI=1S/C7H4IN3O2/c8-4-3-10-7-6(4)5(11(12)13)1-2-9-7/h1-3H,(H,9,10)
InChIKeyXLVXZIOZDIALSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-40-8) as a Strategic Kinase Inhibitor Building Block


3-Iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-40-8), also known as 3-iodo-4-nitro-7-azaindole, is a heterocyclic compound with the molecular formula C7H4IN3O2 and a molecular weight of 289.03 g/mol [1]. Its core structure is a 7-azaindole scaffold, which is a recognized privileged framework in medicinal chemistry for the design of kinase inhibitors [2]. This compound is characterized by two key functional groups: an iodine atom at the 3-position, which provides a versatile synthetic handle for cross-coupling reactions, and a nitro group at the 4-position, which can serve as a hydrogen bond acceptor or be reduced to an amine for further diversification . It is primarily procured as a specialized building block for the synthesis of novel pharmaceutical agents, rather than as a standalone active pharmaceutical ingredient .

Why Generic 7-Azaindole Analogs Cannot Substitute for 3-Iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine


The unique value of 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine lies in the specific combination and spatial arrangement of its 3-iodo and 4-nitro substituents on the 7-azaindole core. Simple substitution with a 4-nitro-7-azaindole (lacking the 3-iodo handle) would eliminate the ability to perform selective palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are essential for introducing molecular diversity at this position [1]. Conversely, using a 3-bromo-4-nitro analog introduces a less reactive halogen, which can result in significantly lower yields and selectivity in cross-coupling reactions [2]. The iodine atom's superior leaving group ability and larger atomic radius make it the preferred choice for chemists designing structure-activity relationship (SAR) studies where efficient and predictable diversification is critical for probing kinase ATP-binding pockets .

Quantitative Differentiation of 3-Iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine (1000340-40-8) Against Key Comparators


Comparison of 3-Halogen Substituent for Cross-Coupling Reactivity in 7-Azaindole Scaffolds

The 3-iodo substituent on 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine provides a significantly more reactive partner for palladium-catalyzed cross-coupling reactions compared to its 3-bromo analog. This is a class-level inference based on the well-established reactivity order of aryl halides (I > Br >> Cl) in oxidative addition, the rate-determining step of these reactions [1]. This enhanced reactivity allows for more efficient derivatization at the 3-position, which is a common strategy for exploring the hydrophobic back pocket of kinase ATP-binding sites [2].

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Design

Utilization in the Synthesis of High-Affinity FGFR Kinase Inhibitors

While direct biological activity is not the primary procurement driver for this building block, its value is demonstrated by the activity of downstream derivatives. Specifically, the pyrrolo[2,3-b]pyridine scaffold, when appropriately functionalized from intermediates like 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine, has yielded potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) . A related study on optimized 1H-pyrrolo[2,3-b]pyridine derivatives reported compound 4h with IC50 values of 7, 9, 25, and 712 nM against FGFR1, 2, 3, and 4, respectively [1]. This demonstrates the potential of compounds derived from this core to achieve nanomolar potency against a clinically relevant target family. The 3-iodo-4-nitro intermediate provides the specific functional group pattern to enable the synthesis of such advanced leads.

Oncology Kinase Inhibition Chemical Biology

Primary Research and Industrial Applications for 3-Iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine (1000340-40-8)


Medicinal Chemistry: Focused Kinase Inhibitor Library Synthesis

The primary application is as a versatile building block for creating focused libraries of kinase inhibitors. The iodine at the 3-position is ideally suited for diversifying the scaffold via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling rapid exploration of the chemical space around the 7-azaindole core . The nitro group at the 4-position provides a functional handle for subsequent reduction to an amine, opening pathways for amide bond formation or other modifications to interact with the kinase hinge region. This combination makes the compound a strategic asset for hit-to-lead and lead optimization programs in oncology, inflammation, and autoimmune diseases [1].

Chemical Biology: Development of Targeted Protein Degraders (PROTACs)

The compound's dual functional handles make it a valuable intermediate for synthesizing heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras). The iodine atom can be used to install a linker via cross-coupling, which then connects the kinase-binding warhead to an E3 ligase ligand . The nitro group can be reduced to an amine to serve as an alternative linker attachment point, allowing for precise control over linker geometry and exit vector. This application leverages the compound's unique substitution pattern to create novel chemical tools for studying and targeting previously 'undruggable' proteins within the kinase family [2].

Organic Synthesis: Methodology Development for C-H Functionalization

Beyond direct drug discovery, this compound can serve as a model substrate for developing new synthetic methodologies. The presence of a reactive C-I bond adjacent to a nitro group on a heteroaromatic core presents a unique electronic environment for exploring new catalytic systems, such as those for directed C-H functionalization or photoredox catalysis . Researchers may procure this compound to test the scope and limitations of novel cross-coupling partners, catalysts, or reaction conditions, contributing to the advancement of synthetic organic chemistry .

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